Didesmethyl Sibutramine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didesmethyl Sibutramine-d6 is a deuterated derivative of Didesmethyl Sibutramine, a metabolite of the anorectic drug Sibutramine. This compound is often used in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Didesmethyl Sibutramine-d6 involves the reaction of Didesmethyl Sibutramine with a deuterated reagent under specific reaction conditions. This process typically includes the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms into the molecular structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), is common to monitor the synthesis and confirm the deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
Didesmethyl Sibutramine-d6 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered functional groups .
Scientific Research Applications
Didesmethyl Sibutramine-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Mechanism of Action
Didesmethyl Sibutramine-d6 acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses. This mechanism enhances the levels of these neurotransmitters in the synaptic cleft, promoting satiety and reducing appetite. The compound’s deuterated nature allows for more precise tracking and analysis in pharmacokinetic studies .
Comparison with Similar Compounds
Similar Compounds
Sibutramine: The parent compound, known for its use in weight loss treatments.
Desmethyl Sibutramine: A metabolite of Sibutramine with similar pharmacological properties.
Didesmethyl Sibutramine: The non-deuterated analog of Didesmethyl Sibutramine-d6.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides enhanced analytical capabilities. This feature allows for more accurate and detailed studies in various scientific fields, making it a valuable tool in research and industry .
Properties
Molecular Formula |
C15H22ClN |
---|---|
Molecular Weight |
257.83 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/i3D2,8D2,9D2 |
InChI Key |
WQSACWZKKZPCHN-QYDDHRNTSA-N |
Isomeric SMILES |
[2H]C1(C(C(C1([2H])[2H])(C2=CC=C(C=C2)Cl)C(CC(C)C)N)([2H])[2H])[2H] |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.